molecular formula CH2N4O3S B14409529 2H-tetrazole-5-sulfonic acid CAS No. 82986-47-8

2H-tetrazole-5-sulfonic acid

Cat. No.: B14409529
CAS No.: 82986-47-8
M. Wt: 150.12 g/mol
InChI Key: WTWZWBCQKSCVFJ-UHFFFAOYSA-N
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Description

2H-tetrazole-5-sulfonic acid is a heterocyclic compound containing a tetrazole ring substituted with a sulfonic acid group at the 5-position. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-tetrazole-5-sulfonic acid typically involves the cycloaddition of azides with nitriles under acidic conditions. One common method is the reaction of sodium azide with sulfonyl chlorides in the presence of a base, followed by cyclization to form the tetrazole ring . Another approach involves the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methods, such as using water as a solvent and moderate reaction conditions to minimize environmental impact. Catalysts like FeCl3-SiO2 have been used to enhance the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-tetrazole-5-sulfonic acid is unique due to the presence of both the tetrazole ring and the sulfonic acid group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring both high acidity and stability .

Properties

CAS No.

82986-47-8

Molecular Formula

CH2N4O3S

Molecular Weight

150.12 g/mol

IUPAC Name

2H-tetrazole-5-sulfonic acid

InChI

InChI=1S/CH2N4O3S/c6-9(7,8)1-2-4-5-3-1/h(H,6,7,8)(H,2,3,4,5)

InChI Key

WTWZWBCQKSCVFJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)S(=O)(=O)O

Origin of Product

United States

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